

Stereochemistry of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

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An In-depth Technical Guide to the Stereochemistry of **(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl**

Introduction

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a chiral organic compound distinguished by its axially chiral 1,1'-binaphthyl backbone.^{[1][2]} This unique stereochemical feature, arising from restricted rotation around the C1-C1' single bond, makes it and its derivatives highly valuable in asymmetric synthesis. The presence of methoxymethoxy (MOM) protecting groups at the 2,2'-positions and bromo-substituents at the 6,6'-positions enhances its utility as a versatile intermediate for the synthesis of more complex chiral ligands and pharmaceutical building blocks.^{[1][2]}

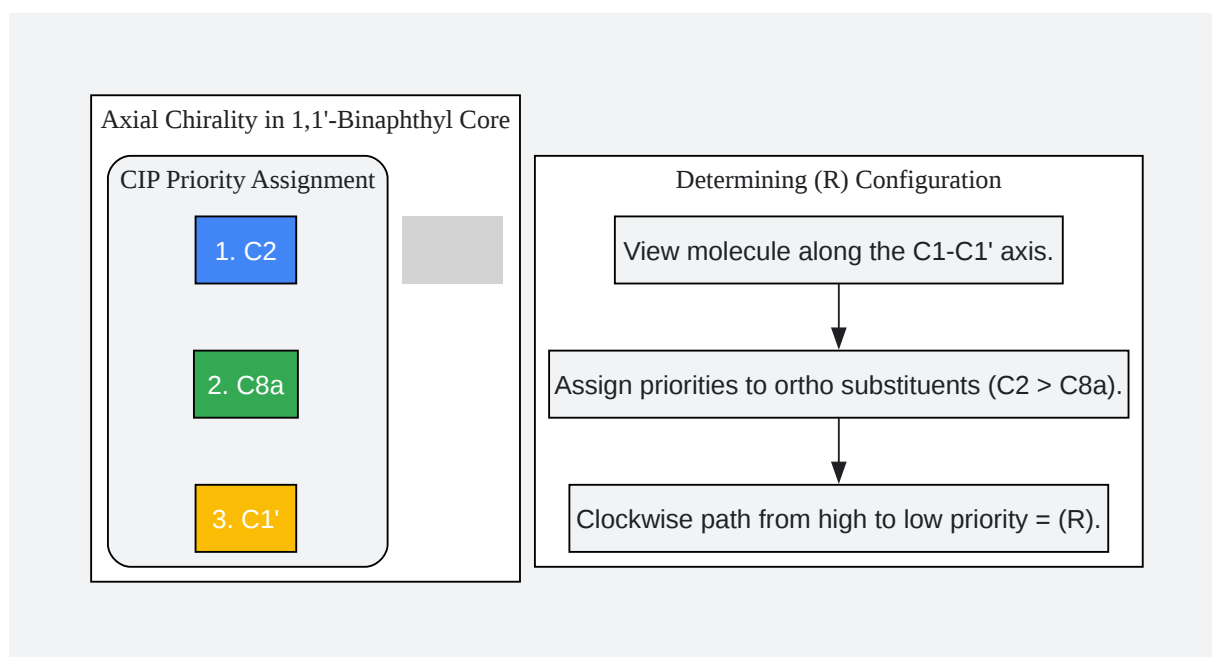
This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and applications of **(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Stereochemistry: Atropisomerism

The defining stereochemical feature of this molecule is atropisomerism, a type of axial chirality. Unlike point chirality, which centers on a stereogenic atom, atropisomerism results from

hindered rotation around a single bond. In the case of 1,1'-binaphthyl systems, the bulky substituents at the 2,2'-positions prevent free rotation around the C1-C1' bond, leading to two stable, non-superimposable, mirror-image conformations (enantiomers).

The (R)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups around the chiral axis. Viewing the molecule down the C1-C1' bond, the substituents on the nearer naphthalene ring are assigned priority, followed by those on the farther ring. If the sequence from highest to lowest priority is clockwise, the configuration is designated (R).



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Diagram 1: Visualization of Atropisomerism and (R)-Configuration.

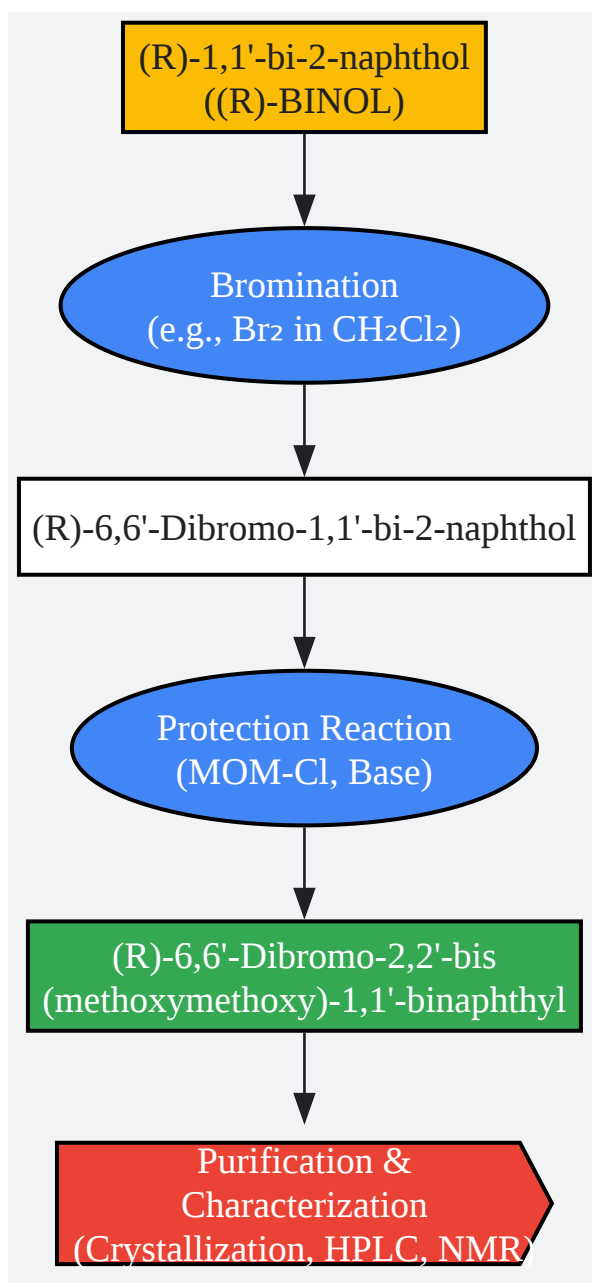
Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are crucial for the identification, characterization, and application of the compound.

Property	Value	Reference
CAS Number	179866-74-1	[1][3]
Molecular Formula	C ₂₄ H ₂₀ Br ₂ O ₄	[1][3]
Molecular Weight	532.22 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	129-137 °C	[1][2]
Optical Rotation [α] ²⁰ /D	+20° to +23° (c=1 in CHCl ₃)	[2]
Purity (HPLC)	≥ 98%	[2][3]
Solubility	Soluble in Toluene, Chloroform	[1]

Synthesis and Chiral Resolution

The synthesis of **(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl** typically starts from the commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL), which is first brominated and then protected.



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Diagram 2: Synthetic Workflow from (R)-BINOL.

Experimental Protocols

Protocol 4.1: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (Parent Compound)

This protocol, adapted from the synthesis of the non-brominated analogue, outlines the protection of the hydroxyl groups.[4]

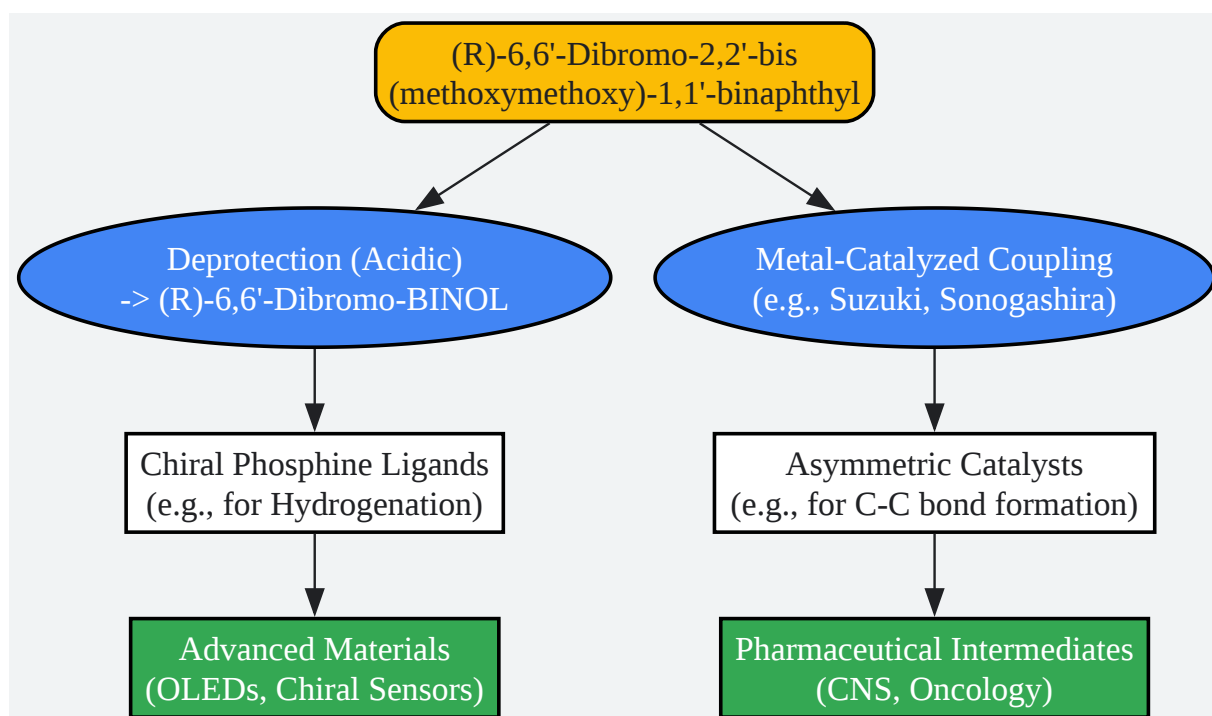
- **Preparation:** A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- **Reagents:** (R)-1,1'-bi-2-naphthol (1.0 eq) is suspended in anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.
- **Base Addition:** N,N-Diisopropylethylamine (DIPEA) (3.5 eq) is added via syringe.
- **Protecting Group Addition:** Chloromethyl methyl ether (MOM-Cl) (3.8 eq) dissolved in anhydrous DCM is added dropwise over 30 minutes.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 18-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Workup:** The reaction is quenched with deionized water. The organic layer is separated, and the aqueous layer is extracted with DCM.
- **Purification:** The combined organic layers are washed with 1M HCl, 5% NaHCO₃, and brine, then dried over Na₂SO₄. The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield the pure product.

Protocol 4.2: Characterization by Optical Rotation

- **Sample Preparation:** Accurately weigh approximately 50 mg of the purified product and dissolve it in 5.0 mL of chloroform (CHCl₃) in a volumetric flask to achieve a concentration (c) of 1 g/100 mL.
- **Measurement:** Use a polarimeter with a sodium D-line lamp (589 nm) at 20 °C.
- **Analysis:** Measure the observed rotation (α) and calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length of the cell in decimeters.

Applications in Drug Development and Research

The primary application of this compound stems from its role as a precursor to sophisticated chiral ligands and catalysts. The bromo- and MOM-protected functional groups allow for selective chemical transformations.



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Diagram 3: Role as a Versatile Synthetic Intermediate.

- **Asymmetric Catalysis:** It is a key starting material for preparing a variety of substituted BINOLs.[1] After deprotection and further functionalization (e.g., phosphination), these derivatives serve as highly effective ligands in transition-metal-catalyzed asymmetric reactions, which are critical for producing enantiomerically pure pharmaceutical compounds. [2]
- **Drug Discovery:** The binaphthyl scaffold is present in numerous biologically active molecules. This compound serves as a building block for drugs targeting therapeutic areas such as central nervous system disorders, cardiovascular diseases, and oncology.[1]
- **Materials Science:** The unique optical and electronic properties of the binaphthyl core make its derivatives suitable for developing advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.[2]

Conclusion

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is more than a specialty chemical; it is a powerful tool in the hands of chemists and drug developers. Its well-defined axial chirality, combined with strategically placed functional groups, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its stereochemistry, properties, and synthetic pathways is essential for leveraging its full potential in the pursuit of novel catalysts, advanced materials, and next-generation therapeutics.

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- To cite this document: BenchChem. [Stereochemistry of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135408#stereochemistry-of-r-6-6-dibromo-2-2-bis-methoxymethoxy-1-1-binaphthyl\]](https://www.benchchem.com/product/b135408#stereochemistry-of-r-6-6-dibromo-2-2-bis-methoxymethoxy-1-1-binaphthyl)

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